![molecular formula C5H11ISi B15147155 [(1E)-2-iodoethenyl]trimethylsilane](/img/structure/B15147155.png)
[(1E)-2-iodoethenyl]trimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-(2-Iodovinyl)trimethylsilane is an organosilicon compound with the molecular formula C5H11ISi. It is characterized by the presence of an iodine atom attached to a vinyl group, which is further bonded to a trimethylsilane group. This compound is of significant interest in organic synthesis due to its unique reactivity and utility in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
(E)-(2-Iodovinyl)trimethylsilane can be synthesized through several methods. One common approach involves the reaction of trimethylsilylacetylene with iodine in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an iodoalkene intermediate, which is then converted to the desired (E)-(2-Iodovinyl)trimethylsilane under controlled conditions.
Industrial Production Methods
Industrial production of (E)-(2-Iodovinyl)trimethylsilane typically involves large-scale reactions using similar synthetic routes as described above. The process is optimized for high yield and purity, often employing advanced purification techniques such as distillation and chromatography to isolate the final product.
化学反応の分析
Types of Reactions
(E)-(2-Iodovinyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Addition Reactions: The vinyl group can undergo addition reactions with electrophiles, resulting in the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as alkoxides, amines, and thiols. Typical conditions involve the use of polar solvents and mild bases.
Coupling Reactions: Palladium catalysts are often used in coupling reactions, with conditions including the presence of a base and an appropriate solvent.
Addition Reactions: Electrophiles such as halogens, acids, and other reactive species are used, often under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions yield various substituted vinyltrimethylsilanes, while coupling reactions produce complex organic molecules with extended carbon chains.
科学的研究の応用
(E)-(2-Iodovinyl)trimethylsilane has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as a precursor in the development of diagnostic agents and therapeutic compounds.
Industry: (E)-(2-Iodovinyl)trimethylsilane is utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism by which (E)-(2-Iodovinyl)trimethylsilane exerts its effects involves the reactivity of the iodine and vinyl groups. The iodine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The vinyl group, being electron-rich, can participate in various addition and coupling reactions, enabling the synthesis of complex molecules.
類似化合物との比較
Similar Compounds
- (E)-(2-Bromovinyl)trimethylsilane
- (E)-(2-Chlorovinyl)trimethylsilane
- (E)-(2-Fluorovinyl)trimethylsilane
Comparison
(E)-(2-Iodovinyl)trimethylsilane is unique due to the presence of the iodine atom, which is a better leaving group compared to bromine, chlorine, and fluorine. This makes it more reactive in substitution and coupling reactions, allowing for more efficient synthesis of complex molecules. Additionally, the trimethylsilane group provides stability and enhances the compound’s solubility in organic solvents, further increasing its utility in various applications.
特性
分子式 |
C5H11ISi |
|---|---|
分子量 |
226.13 g/mol |
IUPAC名 |
2-iodoethenyl(trimethyl)silane |
InChI |
InChI=1S/C5H11ISi/c1-7(2,3)5-4-6/h4-5H,1-3H3 |
InChIキー |
RKRULIZTYHNKIG-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C=CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2,4-Bis(trifluoromethyl)phenyl]ethanol](/img/structure/B15147087.png)
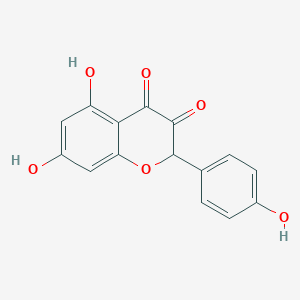
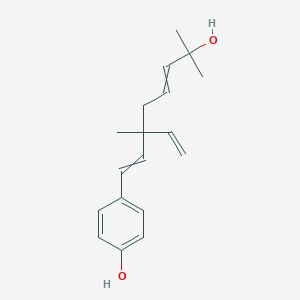

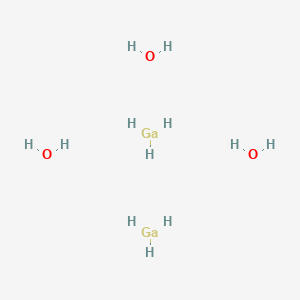
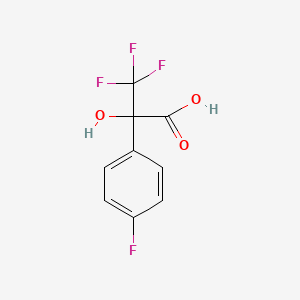
![8-bromo-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B15147136.png)
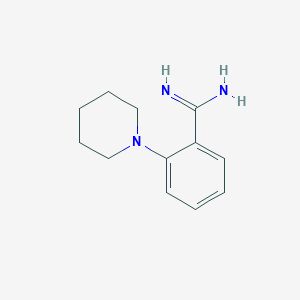

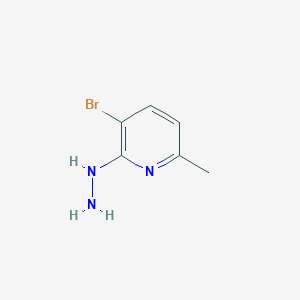
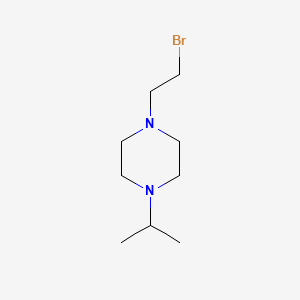
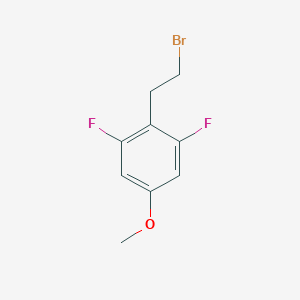
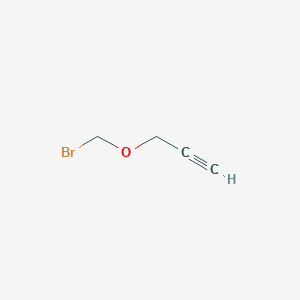
![methyl 1,3,4-trihydroxy-5-{[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy}cyclohexane-1-carboxylate](/img/structure/B15147166.png)
